Selective Antibacterial Spectrum: Gram-Negative Activity Without S. aureus Inhibition
In a disc diffusion assay against three clinically relevant bacterial strains, 4-bromo-2-(1H-pyrazol-3-yl)phenol (Pz1) exhibited selective antibacterial activity. The compound produced measurable inhibition zones against Gram-negative Escherichia coli and Klebsiella-Enterobacter spp., but showed no inhibitory effect on Gram-positive Staphylococcus aureus, in contrast to the broad-spectrum activity of the amoxicillin control (18 mm zone) [1]. This selectivity contrasts with the broad-spectrum antifungal profile reported for the structurally related 4-chloro analog, which displayed IC50 values ranging from 4.66 to 12.47 μg/mL against five phytopathogenic fungi [2].
| Evidence Dimension | Antibacterial activity by disc diffusion method |
|---|---|
| Target Compound Data | Inhibition zones against E. coli and Klebsiella-Enterobacter spp. (values not reported); No inhibition of S. aureus |
| Comparator Or Baseline | Amoxicillin: 18 mm inhibition zone against S. aureus; 4-chloro-2-(1H-pyrazol-3-yl)phenol: IC50 4.66–12.47 μg/mL against five phytopathogenic fungi |
| Quantified Difference | Target compound exhibits Gram-negative selectivity; chloro analog exhibits broad-spectrum antifungal activity |
| Conditions | Disc diffusion method; amoxicillin as positive control; fungal assay in vitro against Cytospora sp., C. gloeosporioides, B. cinerea, A. solani, F. solani |
Why This Matters
This differential spectrum profile informs selection for projects targeting Gram-negative bacteria while avoiding collateral S. aureus inhibition.
- [1] Zaimović MŠ, Perutović MK, Jelušić G, Radović A, Jaćimović Ž. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. Frontiers in Pharmacology. 2022;13:921157. doi:10.3389/fphar.2022.921157 View Source
- [2] Yang Z, Li P, He Y, et al. Synthesis and biological evaluation of arylpyrazoles as fungicides against phytopathogenic fungi. Molecular Diversity. 2017;21(2):317-323. doi:10.1007/s11030-017-9727-x View Source
